Letermovir
Overview
Description
Letermovir, marketed under the brand name Prevymis, is an antiviral medication primarily used for the prevention of cytomegalovirus (CMV) infections. It is particularly beneficial for patients who have undergone allogeneic hematopoietic stem cell transplantation (HSCT) and are at high risk of CMV infection .
Scientific Research Applications
Letermovir has significant applications in various fields:
Mechanism of Action
Target of Action
Letermovir primarily targets the DNA terminase complex of the cytomegalovirus (CMV) . This complex, consisting of multiple subunits (pUL51, pUL56, and pUL89), is crucial for the processing of viral DNA .
Mode of Action
This compound inhibits the activity of the DNA terminase complex of CMV . The DNA terminase complex cuts the single repeating strand of viral DNA into individual viral genomes, which are then packaged into mature viral particles . By inhibiting this complex, this compound prevents the production of mature viral genomes and the formation of viable viral particles .
Biochemical Pathways
The biochemical pathway affected by this compound is the viral DNA processing pathway . By inhibiting the DNA terminase complex, this compound disrupts the normal processing of viral DNA, preventing the formation and release of infectious virus particles .
Pharmacokinetics
This compound exhibits an estimated bioavailability of 37% . It is metabolized to a minor extent through glucuronidation via UGT1A1/1A3 . The drug has a protein binding rate of 98.2% and an elimination half-life of 12 hours . This compound is primarily excreted via feces (93.3%), with less than 2% excreted via the kidneys . Renal impairment can increase exposure to this compound, although age is a confounding factor .
Result of Action
The molecular effect of this compound’s action is the inhibition of the DNA terminase complex, which prevents the production of mature viral genomes and viable viral particles . On a cellular level, this results in the prevention of CMV replication, thereby reducing the risk of CMV infection and disease in patients, particularly those who are immunocompromised .
Action Environment
Environmental factors such as the patient’s health status and other medications can influence the action, efficacy, and stability of this compound. For instance, cumulative steroid exposure was found to be a strong risk factor for CMV reactivation . Additionally, graft-versus-host disease prophylaxis with post-transplantation cyclophosphamide or calcineurin inhibitors plus mycophenolate were associated with an increased risk of CMV reactivation .
Safety and Hazards
Letermovir is suspected of damaging the unborn child . It may cause damage to organs (Liver, spleen, Blood) through prolonged or repeated exposure if swallowed . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin . May form explosive dust-air mixture during processing, handling or other means .
Future Directions
Biochemical Analysis
Biochemical Properties
Letermovir plays a crucial role in inhibiting the activity of the CMV DNA terminase complex, which is essential for viral DNA processing and packaging. The compound interacts with several subunits of the terminase complex, including pUL51, pUL56, and pUL89 . By binding to these subunits, this compound prevents the cleavage of viral DNA into mature genomes, thereby inhibiting the production of infectious viral particles .
Cellular Effects
This compound has significant effects on various cellular processes, particularly in cells infected with CMV. It influences cell function by preventing CMV replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of CMV replication by this compound reduces the risk of CMV reactivation and disease in transplant recipients, thereby preserving cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by specifically inhibiting the CMV DNA terminase complex. This complex is responsible for processing viral DNA into unit-length genomes for packaging into viral particles. This compound binds to the subunits pUL51, pUL56, and pUL89, preventing the cleavage of viral DNA concatamers and resulting in the production of non-infectious viral particles . This inhibition effectively halts the replication cycle of CMV, reducing viral load and preventing infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Its efficacy can diminish if the virus develops resistance through mutations in the terminase complex genes . Long-term studies have shown that this compound effectively reduces CMV reactivation and disease in transplant recipients, with minimal degradation observed over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively prevents CMV infection without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical use.
Metabolic Pathways
This compound is metabolized primarily through glucuronidation by the enzymes UGT1A1 and UGT1A3 . It is also a substrate for the cytochrome P450 enzyme CYP3A4/5. The compound inhibits several drug-metabolizing enzymes, including CYP2B6, CYP2C8, and CYP3A, and induces CYP3A4 and CYP2B6 in hepatocytes . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetic profile of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters. It is a substrate for organic anionic transporting polypeptides (OATP)1B1/3 and P-glycoprotein (P-gp) . These transporters facilitate the uptake and distribution of this compound, affecting its localization and accumulation within target cells . The compound’s distribution is also influenced by its high protein binding affinity, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily cytoplasmic, where it interacts with the CMV DNA terminase complex . The compound’s activity is dependent on its ability to reach and bind to the terminase subunits within the cytoplasm. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its antiviral activity .
Preparation Methods
The synthesis of Letermovir involves several steps, starting from commercially available materials. One of the key steps in its synthesis is the asymmetric aza-Michael reaction, which is catalyzed by a novel phase-transfer catalyst . This reaction is crucial for configuring the single stereocenter in this compound. The overall synthetic route includes the following steps:
- Formation of the dihydroquinazoline core.
- Cyclization of urea to form dihydroquinazolinone.
- Condensation with piperazine.
- Asymmetric aza-Michael reaction to install the stereogenic center .
Industrial production methods for this compound focus on optimizing yield and reducing impurities. A recent patent describes a method for preparing an amorphous form of this compound, which enhances production efficiency and reduces impurity levels .
Chemical Reactions Analysis
Letermovir undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: The synthesis of this compound involves several substitution reactions, particularly during the formation of the dihydroquinazoline core and the aza-Michael reaction
Cyclization: The cyclization of urea to form dihydroquinazolinone is a key step in the synthesis.
Common reagents used in these reactions include phase-transfer catalysts, bases like potassium phosphate, and solvents such as toluene . The major products formed from these reactions are intermediates leading to the final this compound molecule.
Comparison with Similar Compounds
Letermovir is unique among antiviral agents due to its specific mechanism of action. It is compared with other antiviral drugs such as:
Maribavir: Another antiviral drug used for CMV infections, but it targets the pUL97 kinase.
Valganciclovir: A commonly used antiviral for CMV, but it has higher toxicity and a different mechanism of action.
Foscarnet and Cidofovir: These drugs are also used for CMV infections but are associated with significant toxicity and resistance issues.
This compound’s lack of myelotoxicity and nephrotoxicity, along with its unique mechanism of action, makes it a valuable addition to the arsenal of antiviral drugs .
Properties
IUPAC Name |
2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSMLBETOMXAG-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238683 | |
Record name | Letermovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CMV relies on a DNA terminase complex consisting of multiple subunits (pUL51, pUL56, and pUL89) for processing of viral DNA. Viral DNA is produced in a single repeating strand which is then cut by the DNA terminase complex into individual viral genomes which can then be packaged into mature viral particles. Letemovir inhibits the activity of this complex to prevent production of mature viral genomes and the production of viable viral particles. The exact nature of Letemovir's binding to this complex is not currently known. Initially, the observation of resistance-causing mutations in pUL56 suggested this subunit was the location of Letemovir binding. However, resistance mutations have now been observed in pUL51, pUL56, and pUL89. It is possible that changes in amino acid sequence in one subunit could result in conformational changes to interacting subunits affecting Letemovir binding or that Letemovir interacts with multiple subunits of the complex but evidence towards either of these distinctions has not yet been seen. pUL89 is known to contain the endonuclease activity of the complex but because all members of the complex are necessary for targeting as well as protection from proteosomal degradation, it is difficult to discern if Letemovir inhibits pUL89's activity directly. | |
Record name | Letermovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
917389-32-3 | |
Record name | Letermovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917389-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Letermovir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Letermovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12070 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Letermovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LETERMOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the mechanism of action of Letermovir?
A1: this compound is a potent antiviral agent specifically targeting human cytomegalovirus (HCMV). Unlike traditional antivirals like ganciclovir that inhibit viral DNA polymerase, this compound disrupts the viral terminase complex. It achieves this by binding to the UL56 subunit of the terminase complex, thereby inhibiting the cleavage of concatemeric strands of viral DNA. [, ] This halts the production of mature viral genomes, effectively blocking viral replication. [, ]
Q2: What are the downstream effects of this compound's interaction with the terminase complex?
A2: By binding to the UL56 subunit and inhibiting the terminase complex, this compound prevents the cleavage of viral DNA concatemers. [, ] This disruption halts the packaging of viral DNA into mature virions, effectively blocking the release of infectious viral particles. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Regrettably, the provided research excerpts do not disclose the molecular formula or weight of this compound. A comprehensive literature search beyond these abstracts would be needed to provide this information.
Q4: Is there any available spectroscopic data characterizing this compound's structure?
A4: The research excerpts provided do not delve into the spectroscopic characterization of this compound. A more in-depth literature review would be required for this information.
Q5: How is this compound absorbed and metabolized in the body?
A5: this compound can be administered both orally and intravenously. [, ] It is primarily metabolized in the liver, with glucuronidation by UGT1A1/3 enzymes playing a key role. [] Unchanged this compound and its glucuronide metabolite are mainly excreted in the feces. []
Q6: Does this compound interact with drug transporters?
A6: Yes, this compound interacts with several drug transporters. It acts as a substrate for P-glycoprotein (P-gp) and organic anionic transporting polypeptides (OATPs), specifically OATP1B1/3. [] Furthermore, this compound can inhibit these transporters, as well as others like OATP2B1, OAT3, OCT2, BCRP, and BSEP. []
Q7: What cell-based assays have been used to demonstrate this compound's antiviral activity?
A7: While the provided abstracts don't specify particular cell-based assays, in vitro studies evaluating this compound's antiviral activity likely employed cell lines permissive to HCMV infection. These could include human foreskin fibroblasts (HFFs) or other cell lines like MRC-5. These assays would measure the reduction in viral replication and spread in the presence of this compound.
Q8: Have animal models been used to evaluate this compound's efficacy?
A8: While the provided abstracts do not specifically mention animal model studies, such models are standard practice in antiviral drug development. It is highly probable that animal models like mice with humanized immune systems or other susceptible animal models were used to assess this compound's efficacy and safety before proceeding to clinical trials.
Q9: What were the main findings of clinical trials evaluating this compound?
A11: Clinical trials have shown that this compound prophylaxis significantly reduces the incidence of clinically significant CMV infection (csCMVi) compared to placebo or preemptive therapy in CMV-seropositive hematopoietic stem cell transplant recipients. [, ] this compound also demonstrated a favorable safety profile in these trials. [, ]
Q10: Are there any known mechanisms of resistance to this compound?
A12: Yes, resistance to this compound has been observed, primarily through mutations in the UL56 gene, which encodes the viral terminase subunit targeted by the drug. [, ] The most frequently reported mutation is C325Y. [] These mutations can confer varying levels of resistance to this compound, emphasizing the need for resistance monitoring.
Q11: Does this compound show cross-resistance with other antiviral drugs?
A13: this compound's unique mechanism of action, targeting the viral terminase complex, distinguishes it from other classes of antivirals like ganciclovir, which target viral DNA polymerase. Therefore, this compound demonstrates no cross-resistance with ganciclovir or other existing anti-CMV drugs. [, ] This makes this compound a valuable therapeutic option for patients infected with ganciclovir-resistant CMV strains. []
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